阿维巴坦

描述

Avibactam is a non-β-lactam β-lactamase inhibitor . It was developed by Actavis (now part of Teva Pharmaceutical Industries) and AstraZeneca . It is used in combination with ceftazidime, a cephalosporin antibiotic, to treat multi-drug–resistant Gram-negative bacterial pathogens . The drug targets complex urinary tract and intra-abdominal infections caused by Gram-negative, often hospital-acquired, bacteria .

Synthesis Analysis

Avibactam has been the subject of various synthetic approaches . The therapeutic success of Avibactam has encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .

Molecular Structure Analysis

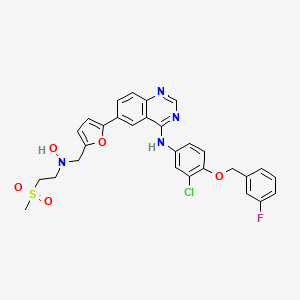

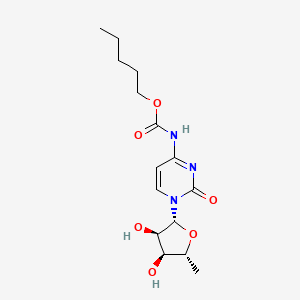

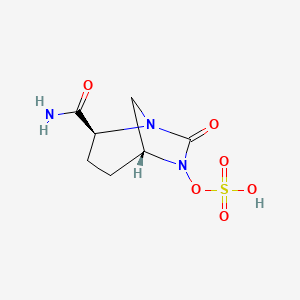

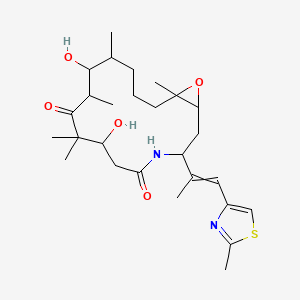

Avibactam is a reversible non-β-lactam β-lactamase inhibitor . It has a bicycle structure consisting of a cyclic urea . The molecular formula of Avibactam is C7H11N3O6S .

Chemical Reactions Analysis

Avibactam reacts via serine acylation . Molecular dynamics and quantum chemical calculations on avibactam-mediated inhibition of a clinically relevant cephalosporinase reveal that recyclisation of the avibactam derived carbamoyl complex is favoured over hydrolysis .

Physical And Chemical Properties Analysis

Avibactam has a molecular weight of 265.24 g/mol . It is a solid compound and has a solubility in DMSO .

科学研究应用

抑制机制和结合口袋保守性:阿维巴坦通过一种独特的机制抑制 β-内酰胺酶,作为一种共价可逆抑制剂。这与其他 β-内酰胺酶抑制剂不同,涉及开环反应。研究表明,阿维巴坦与 C 类 β-内酰胺酶结合的高分辨率结构,提供了对其酰化和再环化机制的见解 (Lahiri 等人,2014 年)。

跨酶类的抑制动力学:阿维巴坦在不同类别的 β-内酰胺酶中的抑制效率各不相同。它对 A 类的效率最高,其次是 C 类,然后是 D 类酶。这些信息是未来结构和机制酶学实验的基础 (Ehmann 等人,2013 年)。

药代动力学/药效学靶点:阿维巴坦与头孢他啶、阿奇霉素或头孢罗林福沙米等 β-内酰胺抗生素联合使用时,其药效学驱动因素是时间依赖性的。这涉及将阿维巴坦浓度维持在特定阈值以上才能有效 (Nichols 等人,2018 年)。

体外抗菌活性:阿维巴坦与亚胺培南、头孢哌酮或头孢他啶等抗生素联合使用,对革兰氏阴性菌表现出显着的活性,包括产生 OXA-48 β-内酰胺酶和 CTX-M-15 β-内酰胺酶的菌株。这表明了一种有希望的治疗策略,用于治疗由这些耐药菌株引起的感染 (Aktaş 等人,2012 年)。

与青霉素结合蛋白的结合:阿维巴坦选择性地结合某些细菌青霉素结合蛋白 (PBP),表明其在开发对 PBP 具有更高亲和力的新型二氮杂双环辛烷衍生物或针对多个 PBP 靶点的新的联合疗法方面具有潜力 (Asli 等人,2015 年)。

安全和危害

未来方向

The future of Avibactam looks promising. Pfizer Inc. has received a positive opinion from the Committee for Medicinal Products for Human Use (CHMP) of the European Medicines Agency (EMA) for EMBLAVEO® (aztreonam-avibactam) in the treatment of adult patients with complicated intra-abdominal infections (cIAI), hospital-acquired pneumonia (HAP) including ventilator-associated pneumonia (VAP), and complicated urinary tract infections (cUTI), including pyelonephritis . This recommendation is a positive step for patients with Gram-negative infections resistant to nearly all available antibiotics and demonstrates Pfizer’s commitment to helping address the global public health threat of antimicrobial resistance .

属性

IUPAC Name |

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026066 | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Avibactam is a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases. Avibactam rapidly reaches the periplasm of bacteria at high enough concentrations to restore activity of ceftazidime against ceftazidime-resistant, β-lactamase-producing strains. Avibactam does not decrease the activity of ceftazidime against ceftazidime susceptible organisms. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Avibactam | |

CAS RN |

1192500-31-4, 396731-14-9 | |

| Record name | Avibactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AVE-1330A free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVE-1330A FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)